molecular formula C16H27N5O2 B7061103 N,N,3,3-tetramethyl-4-[3-(1-methylpyrazol-4-yl)propanoyl]piperazine-1-carboxamide

N,N,3,3-tetramethyl-4-[3-(1-methylpyrazol-4-yl)propanoyl]piperazine-1-carboxamide

Cat. No.: B7061103
M. Wt: 321.42 g/mol
InChI Key: MJDPCGMJCRMHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,3,3-tetramethyl-4-[3-(1-methylpyrazol-4-yl)propanoyl]piperazine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperazine ring substituted with a carboxamide group and a 1-methylpyrazol-4-yl moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N,N,3,3-tetramethyl-4-[3-(1-methylpyrazol-4-yl)propanoyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c1-16(2)12-20(15(23)18(3)4)8-9-21(16)14(22)7-6-13-10-17-19(5)11-13/h10-11H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDPCGMJCRMHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)CCC2=CN(N=C2)C)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,3-tetramethyl-4-[3-(1-methylpyrazol-4-yl)propanoyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1-methylpyrazole moiety: This can be achieved by reacting 1-methylpyrazole with appropriate reagents to introduce the desired substituents.

    Attachment of the propanoyl group: The 1-methylpyrazole derivative is then reacted with a propanoyl chloride in the presence of a base to form the propanoyl-substituted pyrazole.

    Formation of the piperazine ring: The propanoyl-substituted pyrazole is then reacted with N,N,3,3-tetramethylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,3,3-tetramethyl-4-[3-(1-methylpyrazol-4-yl)propanoyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and other reagents under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N,N,3,3-tetramethyl-4-[3-(1-methylpyrazol-4-yl)propanoyl]piperazine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as an intermediate in the production of pharmaceutical compounds with therapeutic properties.

    Chemical Research: The compound’s unique structure makes it a valuable tool for studying various chemical reactions and mechanisms.

    Biology: It can be used in biological assays to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N,N,3,3-tetramethyl-4-[3-(1-methylpyrazol-4-yl)propanoyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 4-Methylpyrazole
  • 1-Methyl-1H-pyrazole-4-amine
  • 3-Methylpyrazole-4-carboxylic acid

Uniqueness

N,N,3,3-tetramethyl-4-[3-(1-methylpyrazol-4-yl)propanoyl]piperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both a piperazine ring and a pyrazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.